molecular formula C9H16F2N4 B2720497 5-{[(2,2-difluoroethyl)(methyl)amino]methyl}-1-ethyl-1H-pyrazol-3-amine CAS No. 1855944-02-3

5-{[(2,2-difluoroethyl)(methyl)amino]methyl}-1-ethyl-1H-pyrazol-3-amine

Cat. No. B2720497
CAS RN: 1855944-02-3
M. Wt: 218.252
InChI Key: UVRDOXWFVPFVTF-UHFFFAOYSA-N
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Description

5-{[(2,2-difluoroethyl)(methyl)amino]methyl}-1-ethyl-1H-pyrazol-3-amine, also known as DFEPM, is a chemical compound that has gained significant attention in scientific research due to its potential pharmaceutical applications.

Mechanism of Action

5-{[(2,2-difluoroethyl)(methyl)amino]methyl}-1-ethyl-1H-pyrazol-3-amine acts by inhibiting the activity of various enzymes and signaling pathways that are involved in cell growth, inflammation, and neurological function. Specifically, 5-{[(2,2-difluoroethyl)(methyl)amino]methyl}-1-ethyl-1H-pyrazol-3-amine has been shown to inhibit the activity of protein kinases, which are enzymes that are involved in cell signaling and growth. In addition, 5-{[(2,2-difluoroethyl)(methyl)amino]methyl}-1-ethyl-1H-pyrazol-3-amine has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
5-{[(2,2-difluoroethyl)(methyl)amino]methyl}-1-ethyl-1H-pyrazol-3-amine has been shown to have a range of biochemical and physiological effects, including inhibition of cell growth, induction of apoptosis, inhibition of angiogenesis, and anti-inflammatory effects. In addition, 5-{[(2,2-difluoroethyl)(methyl)amino]methyl}-1-ethyl-1H-pyrazol-3-amine has been found to have neuroprotective effects, making it a potential treatment for neurological disorders.

Advantages and Limitations for Lab Experiments

5-{[(2,2-difluoroethyl)(methyl)amino]methyl}-1-ethyl-1H-pyrazol-3-amine has several advantages for use in lab experiments, including its low toxicity and high solubility in water. However, 5-{[(2,2-difluoroethyl)(methyl)amino]methyl}-1-ethyl-1H-pyrazol-3-amine also has several limitations, including its relatively low potency compared to other compounds and its limited availability.

Future Directions

There are several future directions for research on 5-{[(2,2-difluoroethyl)(methyl)amino]methyl}-1-ethyl-1H-pyrazol-3-amine, including further studies of its potential use in cancer treatment, inflammation, and neurological disorders. In addition, future research could focus on improving the potency and availability of 5-{[(2,2-difluoroethyl)(methyl)amino]methyl}-1-ethyl-1H-pyrazol-3-amine, as well as identifying new applications for this compound in other areas of medicine and biotechnology.
Conclusion
In conclusion, 5-{[(2,2-difluoroethyl)(methyl)amino]methyl}-1-ethyl-1H-pyrazol-3-amine is a chemical compound that has significant potential for use in pharmaceutical applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 5-{[(2,2-difluoroethyl)(methyl)amino]methyl}-1-ethyl-1H-pyrazol-3-amine is needed to fully understand its potential as a therapeutic agent.

Synthesis Methods

5-{[(2,2-difluoroethyl)(methyl)amino]methyl}-1-ethyl-1H-pyrazol-3-amine can be synthesized using a multistep process that involves the reaction of 2,2-difluoroethanol with methylamine to form 2,2-difluoroethylmethylamine. This intermediate compound is then reacted with ethyl hydrazinecarboxylate to yield 5-{[(2,2-difluoroethyl)(methyl)amino]methyl}-1-ethyl-1H-pyrazol-3-amine.

Scientific Research Applications

5-{[(2,2-difluoroethyl)(methyl)amino]methyl}-1-ethyl-1H-pyrazol-3-amine has been studied for its potential use in the treatment of various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 5-{[(2,2-difluoroethyl)(methyl)amino]methyl}-1-ethyl-1H-pyrazol-3-amine has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, 5-{[(2,2-difluoroethyl)(methyl)amino]methyl}-1-ethyl-1H-pyrazol-3-amine has been found to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. 5-{[(2,2-difluoroethyl)(methyl)amino]methyl}-1-ethyl-1H-pyrazol-3-amine has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

5-[[2,2-difluoroethyl(methyl)amino]methyl]-1-ethylpyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16F2N4/c1-3-15-7(4-9(12)13-15)5-14(2)6-8(10)11/h4,8H,3,5-6H2,1-2H3,(H2,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVRDOXWFVPFVTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)N)CN(C)CC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16F2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-{[(2,2-difluoroethyl)(methyl)amino]methyl}-1-ethyl-1H-pyrazol-3-amine

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